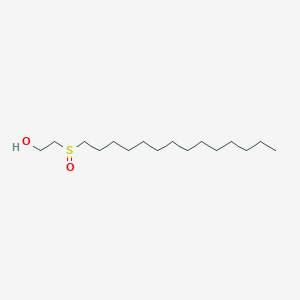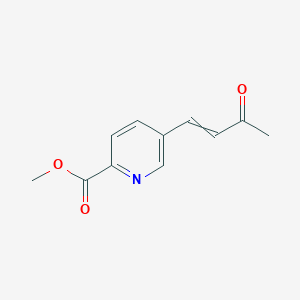
Benzoyl chloride, 3,3'-(chloromethylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl chloride, 3,3’-(chloromethylene)bis- is an organochlorine compound with the molecular formula C15H9Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound consists of two benzoyl chloride groups connected by a chloromethylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 3,3’-(chloromethylene)bis- can be synthesized through the reaction of benzoyl chloride with formaldehyde in the presence of a catalyst. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be represented as follows:
2C6H5COCl+CH2O→C6H5COCH2COC6H5+HCl
Industrial Production Methods
Industrial production of benzoyl chloride, 3,3’-(chloromethylene)bis- involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency and quality.
化学反応の分析
Types of Reactions
Benzoyl chloride, 3,3’-(chloromethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl chloride derivatives.
科学的研究の応用
Benzoyl chloride, 3,3’-(chloromethylene)bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of benzoyl chloride, 3,3’-(chloromethylene)bis- involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
類似化合物との比較
Similar Compounds
Benzoyl chloride: A simpler compound with a single benzoyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
3-Chlorobenzoyl chloride: A benzoyl chloride derivative with a chlorine substituent on the benzene ring.
Uniqueness
Benzoyl chloride, 3,3’-(chloromethylene)bis- is unique due to its structure, which features two benzoyl chloride groups connected by a chloromethylene bridge. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
特性
CAS番号 |
58218-42-1 |
|---|---|
分子式 |
C15H9Cl3O2 |
分子量 |
327.6 g/mol |
IUPAC名 |
3-[(3-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride |
InChI |
InChI=1S/C15H9Cl3O2/c16-13(9-3-1-5-11(7-9)14(17)19)10-4-2-6-12(8-10)15(18)20/h1-8,13H |
InChIキー |
YPLUWTSDZICWEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(C2=CC(=CC=C2)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
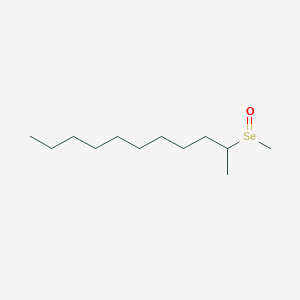

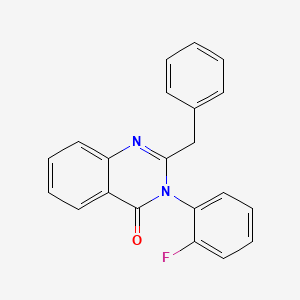
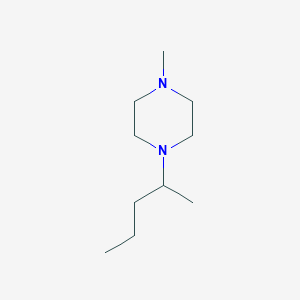
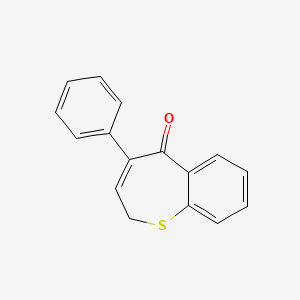
methanone](/img/structure/B14624954.png)
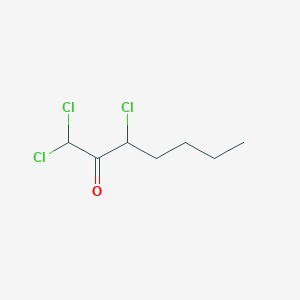
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
